DS-7423 is sourced from the United States and falls under the classification of small molecule drugs targeting cancer. It is specifically designed to inhibit both the phosphatidylinositol 3-kinase family and the mammalian target of rapamycin, making it a dual-action therapeutic candidate. The compound's molecular formula is with a CAS Registry Number of 1222104-37-1.
The synthesis of DS-7423 involves complex organic chemistry techniques, typically including solid-phase peptide synthesis. While specific details on the synthetic routes are not extensively documented, it is known that the production process includes:
These methods ensure high yield and purity suitable for biological testing, which is essential for evaluating its pharmacological effects.
The molecular structure of DS-7423 can be represented using various structural notations:
The structure indicates multiple functional groups that facilitate its interaction with biological targets, particularly within the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathways.
DS-7423 undergoes several chemical reactions that are crucial for its functionality:
These reactions can lead to various products depending on conditions and reagents used, impacting the compound's efficacy as an inhibitor.
DS-7423 exerts its antitumor effects primarily through the inhibition of phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways. This inhibition disrupts key signaling cascades involved in cell growth and survival. Specifically, it leads to:
This mechanism highlights its potential therapeutic role in treating various cancers, including ovarian clear cell adenocarcinoma.
DS-7423 possesses several notable physical and chemical properties:
These properties influence its pharmacokinetics and bioavailability during clinical applications.
DS-7423 has been investigated for various scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: